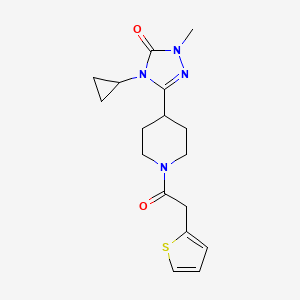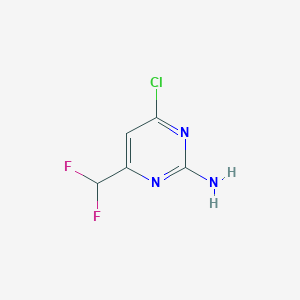![molecular formula C15H16N4O2 B2625702 3-(1H-indol-3-yl)-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]propanamide CAS No. 1178390-29-8](/img/structure/B2625702.png)
3-(1H-indol-3-yl)-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(1H-indol-3-yl)-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]propanamide is a compound that belongs to the class of indole derivatives Indole derivatives are known for their wide range of biological activities, including anti-inflammatory, antibacterial, and anticancer properties
作用機序
Target of Action
The primary target of the compound 3-(1H-indol-3-yl)-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]propanamide is α-glucosidase . α-glucosidase is an enzyme that plays a crucial role in regulating blood glucose levels by breaking down oligosaccharides and disaccharides to α-glucose .
Mode of Action
This compound interacts with α-glucosidase in a non-competitive manner . This means that the compound binds to a site on the enzyme that is different from the active site, altering the enzyme’s shape and reducing its ability to bind to its substrate .
Biochemical Pathways
By inhibiting α-glucosidase, this compound affects the carbohydrate digestion pathway . This results in a decrease in the breakdown of oligosaccharides and disaccharides to α-glucose, leading to a reduction in blood glucose levels .
Pharmacokinetics
The compound’s effectiveness as an α-glucosidase inhibitor suggests it has sufficient bioavailability to exert its therapeutic effects .
Result of Action
The molecular and cellular effects of this compound’s action include the non-competitive inhibition of α-glucosidase and a subsequent decrease in blood glucose levels . This makes it a potential candidate for the development of novel drugs against type 2 diabetes .
生化学分析
Biochemical Properties
3-(1H-indol-3-yl)-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]propanamide has been found to exhibit non-competitive inhibition on α-glucosidase . This suggests that it could interact with this enzyme and potentially other biomolecules in a biochemical context. The nature of these interactions is likely to be complex and multifaceted .
Cellular Effects
In terms of cellular effects, some selected compounds similar to this compound have been observed to have no effect on cell viability of human normal hepatocyte (LO2) and human liver cancer (HepG2) cells . This suggests that it may have a selective influence on cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It has been suggested that it exerts its effects at the molecular level through non-competitive inhibition of α-glucosidase . This could involve binding interactions with this enzyme, potentially leading to changes in gene expression .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1H-indol-3-yl)-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]propanamide typically involves the reaction of an indole derivative with an oxadiazole derivative under specific conditions. One common method involves the use of a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to facilitate the formation of the amide bond between the indole and oxadiazole moieties. The reaction is usually carried out in an organic solvent such as dichloromethane or dimethylformamide at room temperature or slightly elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
化学反応の分析
Types of Reactions
3-(1H-indol-3-yl)-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]propanamide can undergo various types of chemical reactions, including:
Oxidation: The indole moiety can be oxidized to form indole-2,3-dione derivatives.
Reduction: The oxadiazole ring can be reduced to form corresponding amines.
Substitution: Electrophilic substitution reactions can occur at the indole ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Electrophilic reagents such as halogens (e.g., bromine, chlorine) or nitro groups can be introduced under acidic or basic conditions.
Major Products Formed
Oxidation: Indole-2,3-dione derivatives.
Reduction: Amines derived from the reduction of the oxadiazole ring.
Substitution: Various substituted indole derivatives depending on the electrophile used.
科学的研究の応用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor, particularly against α-glucosidase.
Medicine: Explored for its anticancer and anti-inflammatory properties.
類似化合物との比較
Similar Compounds
Acarbose: A well-known α-glucosidase inhibitor used in the treatment of type 2 diabetes.
Miglitol: Another α-glucosidase inhibitor with similar therapeutic applications.
Voglibose: A third α-glucosidase inhibitor used clinically.
Uniqueness
3-(1H-indol-3-yl)-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]propanamide stands out due to its unique indole-oxadiazole structure, which imparts distinct biological activities. Unlike acarbose, miglitol, and voglibose, this compound has shown potential in additional therapeutic areas such as anticancer and anti-inflammatory applications .
特性
IUPAC Name |
3-(1H-indol-3-yl)-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N4O2/c1-10-18-15(21-19-10)9-17-14(20)7-6-11-8-16-13-5-3-2-4-12(11)13/h2-5,8,16H,6-7,9H2,1H3,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDVKYLITJYSPSI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)CNC(=O)CCC2=CNC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2,5-difluoro-N-(3-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}phenyl)benzene-1-sulfonamide](/img/structure/B2625626.png)


![5-Tert-butyl-4-[(6-nitro-1,3-benzodioxol-5-yl)methylidene]-2-phenylpyrazol-3-one](/img/structure/B2625631.png)



![3-(7-methoxy-5-(pyridin-4-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)phenol](/img/structure/B2625635.png)

![4-[(4-Bromophenyl)sulfonyl]-1-oxa-4-azaspiro[4.5]decane](/img/structure/B2625639.png)
![2-(4-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperazin-1-yl)-2-phenylacetic acid](/img/structure/B2625642.png)
